molecular formula C15H13N3O B14950190 7-Methyl-3-(2-phenylhydrazinyl)indol-2-one

7-Methyl-3-(2-phenylhydrazinyl)indol-2-one

Cat. No.: B14950190
M. Wt: 251.28 g/mol
InChI Key: CSEWMIWLVVWSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-7-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-7-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of an appropriate indole derivative with a phenylhydrazine derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of purification methods to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions may convert the hydrazone moiety to hydrazine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo-indole derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-7-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them interesting for drug discovery.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3Z)-7-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but lacks the methyl group at the 7-position.

    (3Z)-7-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1H-INDOL-2-ONE: Similar structure but differs in the oxidation state of the indole ring.

Uniqueness

The presence of the methyl group at the 7-position and the specific configuration of the hydrazone moiety make (3Z)-7-METHYL-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE unique. These structural features can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

7-methyl-3-phenyldiazenyl-1H-indol-2-ol

InChI

InChI=1S/C15H13N3O/c1-10-6-5-9-12-13(10)16-15(19)14(12)18-17-11-7-3-2-4-8-11/h2-9,16,19H,1H3

InChI Key

CSEWMIWLVVWSJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)O)N=NC3=CC=CC=C3

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.